molecular formula C9H17ClO B15254362 1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane

1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane

Cat. No.: B15254362
M. Wt: 176.68 g/mol
InChI Key: JAXDKCYPDNACJT-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane is an organic compound featuring a cyclopropane ring substituted with a chloromethyl group and a 2-methoxy-2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a methylene group is inserted into an alkene.

    Introduction of the Chloromethyl Group: This can be done via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Attachment of the 2-Methoxy-2-Methylpropyl Group: This step may involve alkylation reactions using appropriate alkyl halides or alcohols under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to different functional groups.

    Addition Reactions: The cyclopropane ring can undergo ring-opening reactions, especially under acidic or catalytic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropanes, while oxidation can produce cyclopropanones or carboxylic acids.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, particularly in the construction of complex molecules.

    Biology and Medicine: Potential use in drug discovery and development, especially if the compound exhibits biological activity.

    Industry: Possible applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)cyclopropane: Lacks the 2-methoxy-2-methylpropyl group, making it less sterically hindered.

    1-(2-Methoxy-2-methylpropyl)cyclopropane: Lacks the chloromethyl group, affecting its reactivity.

    Cyclopropane Derivatives: Various cyclopropane derivatives with different substituents can be compared based on their reactivity and applications.

Uniqueness

1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane is unique due to the combination of its substituents, which can influence its chemical reactivity and potential applications. The presence of both a chloromethyl group and a bulky 2-methoxy-2-methylpropyl group can lead to interesting steric and electronic effects.

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

1-(chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane

InChI

InChI=1S/C9H17ClO/c1-8(2,11-3)6-9(7-10)4-5-9/h4-7H2,1-3H3

InChI Key

JAXDKCYPDNACJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1(CC1)CCl)OC

Origin of Product

United States

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